methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate
Overview
Description
“Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” is a chemical compound with the molecular formula C14H18N2O4 . It is a solid substance that should be stored in a dry environment between 2-8°C .
Synthesis Analysis
The synthesis of compounds like “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” often involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
This compound has a melting point of 140-142°C . Its boiling point is predicted to be 509.7±35.0°C . The predicted density is approximately 1.06 g/cm3 . The pKa value is predicted to be 11.15±0.46 .Scientific Research Applications
Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) Group
The compound is used in the deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group. This process involves the removal of the Boc protecting group from the amino group of a molecule . The deprotection is carried out using oxalyl chloride in methanol, and it takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Synthesis of Medicinally Active Compounds
The compound is used in the synthesis of medicinally active compounds. For example, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Synthesis of Amino Acids and Peptides
The compound is used in the synthesis of amino acids and peptides. The tert-butyl carbamates (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Synthesis of Natural Products
The compound is used in the synthesis of natural products. For instance, it is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin . Biotin is a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Synthesis of Other Chemical Compounds
The compound is used in the synthesis of other chemical compounds. For example, it is used in the synthesis of 4-((tert-butoxycarbonyl)amino)piperidine .
Research and Development
The compound is used in research and development in the field of chemistry. It is used in the study of new synthetic methods and the development of new chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” are currently unknown. This compound is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected glycine residue . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .
Mode of Action
The presence of the boc-protected glycine residue suggests that it may be involved in peptide bond formation during protein synthesis . The Boc group can be removed under acidic conditions, allowing the glycine residue to participate in peptide bond formation .
Biochemical Pathways
Given its potential role in protein synthesis, it may influence pathways involving protein turnover, signal transduction, or enzymatic reactions .
Pharmacokinetics
Its predicted properties include a melting point of 140-142°c, a boiling point of 5097±350°C, and a density of 1±006 g/cm3 . Its pKa is predicted to be 11.15±0.46, suggesting that it is weakly basic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Given its potential role in protein synthesis, it may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, cell growth, and cell death .
Action Environment
The action of “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” may be influenced by various environmental factors. For instance, the pH of the environment may affect the removal of the Boc group and thus the compound’s ability to participate in peptide bond formation . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules may also influence its stability and efficacy .
properties
IUPAC Name |
methyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-9-12(18)17-11-7-5-10(6-8-11)13(19)21-4/h5-8H,9H2,1-4H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIQYBZRSZSZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate |
Synthesis routes and methods
Procedure details
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